- Biomimetic Aerobic Oxidation of Amino Alcohols to LactamsChemistry - A European Journal, 2012, 18(37), 11524-11527,
Cas no 932-17-2 (1-Acetyl-2-pyrrolidone)
1-Acetyl-2-pyrrolidone is a versatile organic compound characterized by its pyrrolidone backbone and acetyl functional group. This structure imparts favorable solubility in both polar and nonpolar solvents, making it useful in a range of chemical and pharmaceutical applications. Its reactivity as an intermediate enables its use in synthesizing heterocyclic compounds, agrochemicals, and specialty polymers. The compound exhibits stability under standard conditions, facilitating handling and storage. Additionally, its compatibility with various reaction conditions enhances its utility in fine chemical synthesis. Researchers value 1-acetyl-2-pyrrolidone for its balanced properties, which support efficient derivatization and functionalization in complex organic transformations.

1-Acetyl-2-pyrrolidone structure
Product name:1-Acetyl-2-pyrrolidone
1-Acetyl-2-pyrrolidone Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrrolidinone,1-acetyl-
- 1-ACETYL-2-PYRROLIDONE
- 1-acetylpyrrolidin-2-one
- N-Acetyl-2-pyrrolidone
- 2-Pyrrolidinone, 1-acetyl-
- N-Acetylpyrrolidone
- N-Acetyl-2-pyrrolidinone
- YLHUPYSUKYAIBW-UHFFFAOYSA-N
- 1-acetyl-2-oxopyrrolidine
- N-Acetylpyrrolidon
- NSC50334
- N-acetylpyrrolidinone
- N-Acetylpyrrolidin-2-one
- WLN: T5NVTJ AV1
- 1-Acetyl-2-pyrrolidinone #
- 1-Acetyl-2-pyrrolidinone (ACI)
- 1-Acetylpyrrolidone
- N-Acetyl-α-pyrrolidinone
- N-Acetyl-α-pyrrolidone
- N-Acetylbutyrolactam
- NSC 50334
- CS-0186313
- NS00039534
- SCHEMBL185461
- DTXSID30239321
- CHEMBL12223
- 1-Acetyl-2-pyrrolidone , 95%
- AS-59407
- 5-21-06-00357 (Beilstein Handbook Reference)
- H11367
- BRN 0002625
- NSC-50334
- A1418
- AI3-32424
- 932-17-2
- InChI=1/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3
- DB-057381
- MFCD00014101
- EINECS 213-248-1
- YLHUPYSUKYAIBW-UHFFFAOYSA-
- UNII-DL2S7T2BKP
- AKOS006228225
- SY053592
- DL2S7T2BKP
- 1-Acetyl-2-pyrrolidone
-
- MDL: MFCD00014101
- Inchi: 1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3
- InChI Key: YLHUPYSUKYAIBW-UHFFFAOYSA-N
- SMILES: O=C(C)N1CCCC1=O
- BRN: 0002625
Computed Properties
- Exact Mass: 127.06300
- Monoisotopic Mass: 127.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Tautomer Count: 2
- Surface Charge: 0
- Topological Polar Surface Area: 37.4
Experimental Properties
- Color/Form: Not determined
- Density: 1,15 g/cm3
- Boiling Point: 231°C(lit.)
- Flash Point: 110.7°C
- Refractive Index: 1.4810-1.4850
- PSA: 37.38000
- LogP: 0.09320
- Solubility: Not determined
1-Acetyl-2-pyrrolidone Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
- RTECS:UY5717000
- Risk Phrases:R36/37/38
1-Acetyl-2-pyrrolidone Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
1-Acetyl-2-pyrrolidone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-59407-10MG |
1-acetylpyrrolidin-2-one |
932-17-2 | >97% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | AS-59407-25G |
1-acetylpyrrolidin-2-one |
932-17-2 | >97% | 25g |
£399.00 | 2025-02-09 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1418-25G |
1-Acetyl-2-pyrrolidone |
932-17-2 | >98.0%(GC) | 25g |
¥1350.00 | 2024-04-15 | |
eNovation Chemicals LLC | D748133-100g |
1-ACETYL-2-PYRROLIDONE |
932-17-2 | 98.0% | 100g |
$155 | 2024-06-07 | |
TRC | A192325-500mg |
1-Acetyl-2-pyrrolidone |
932-17-2 | 500mg |
$ 65.00 | 2022-06-08 | ||
Chemenu | CM344009-25g |
1-Acetyl-2-pyrrolidone |
932-17-2 | 95%+ | 25g |
$77 | 2024-07-19 | |
1PlusChem | 1P003ED1-5g |
1-ACETYL-2-PYRROLIDONE |
932-17-2 | 97% | 5g |
$14.00 | 2025-02-19 | |
1PlusChem | 1P003ED1-100g |
1-ACETYL-2-PYRROLIDONE |
932-17-2 | 97% | 100g |
$84.00 | 2025-02-19 | |
Ambeed | A826300-5g |
1-Acetylpyrrolidin-2-one |
932-17-2 | 97% | 5g |
$22.0 | 2025-03-18 | |
eNovation Chemicals LLC | D748133-10g |
1-ACETYL-2-PYRROLIDONE |
932-17-2 | 98.0% | 10g |
$65 | 2025-02-20 |
1-Acetyl-2-pyrrolidone Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,6-Dimethoxy-1,4-benzoquinone , (TB-5-22)-[[2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bi… , Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene ; 18 h, 100 °C
Reference
Production Method 2
Reaction Conditions
1.1 2 h, reflux
Reference
- A Highly Active Catalyst for the Hydrogenation of Amides to Alcohols and AminesAngewandte Chemie, 2011, 50(44), 10377-10380,
Production Method 3
Production Method 4
Reaction Conditions
1.1 2 h, reflux; reflux → rt
Reference
- Preparation of 11C-labeled benzyl-lactam compounds and their use as imaging agents, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… Solvents: Water-d2 ; 30 min, rt
Reference
- Cp* iridium precatalysts for selective C-H oxidation via direct oxygen insertion: A joint experimental/computational studyACS Catalysis, 2012, 2(2), 208-218,
Production Method 6
Production Method 7
Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 10 - 25 °C; 30 min, 10 - 25 °C
1.2 Solvents: Water ; 30 min, rt
1.2 Solvents: Water ; 30 min, rt
Reference
- Green preparation of 4-amino-1-butanol and its N-protected derivative, China, , ,
Production Method 8
Reaction Conditions
1.1 Catalysts: Acetyl chloride ; 2 h, reflux
Reference
- Photocatalytic oxidations of lactams and N-acylamines1982, , ,,
Production Method 9
Reaction Conditions
1.1 Reagents: Cupric chloride , Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Acetonitrile , Water
Reference
- Palladium(II)-mediated oxidative cyclization of N-acyl aminoalkynes: a new route to γ-lactamsTetrahedron Letters, 1999, 40(37), 6765-6768,
Production Method 10
Reaction Conditions
1.1 Solvents: Acetic anhydride ; 1.5 h, reflux
Reference
- Rhodanine derivatives as novel inhibitors of PDE4Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2032-2037,
Production Method 11
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide , Iodobenzene diacetate Solvents: Nitromethane , Decane ; 30 min, 0 °C; 18 h, 0 °C
1.2 Reagents: Sodium sulfite
1.2 Reagents: Sodium sulfite
Reference
- Oxidative transformation of cyclic ethers/amines to lactones/lactams using a DIB/TBHP protocolRSC Advances, 2013, 3(43), 19765-19768,
Production Method 12
Reaction Conditions
1.1 5 h, reflux
Reference
- Design, synthesis, biological evaluation, homology modeling and docking studies of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene) pyrrolidin-2-one derivatives as potent anticonvulsant agentsBioorganic & Medicinal Chemistry Letters, 2018, 28(8), 1324-1329,
Production Method 13
Reaction Conditions
Reference
- Product class 10: γ-Lactams and larger ring lactamsScience of Synthesis, 2005, 21, 647-711,
Production Method 14
Reaction Conditions
1.1 Solvents: Acetic anhydride ; 2 h, reflux
Reference
- Iridium-catalyzed highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compoundsAdvanced Synthesis & Catalysis, 2010, 352, 1841-1845,
Production Method 15
Reaction Conditions
1.1 Catalysts: Dicobalt octacarbonyl Solvents: 1,2-Dimethoxyethane ; 48 h, 1000 psi, 100 °C
Reference
- Toward Transition Metal-Catalyzed Carbonylation of Methanol without HI as Copromoter: Catalytic Exocyclic Carbonylation of Cycloimino EstersOrganic Letters, 2003, 5(21), 3955-3957,
Production Method 16
Production Method 17
Reaction Conditions
1.1 2 h, reflux
Reference
- Transition metal complex catalysts and processes for the hydrogenation of amides, World Intellectual Property Organization, , ,
Production Method 18
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 2 h, reflux
Reference
- Structural modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that improve selectivity for inhibiting the proliferation of melanoma cells containing active ERK signalingOrganic & Biomolecular Chemistry, 2013, 11(22), 3706-3732,
Production Method 19
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Nitric acid , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide , Water ; 1 h, 55 °C
Reference
- Chemoselective Palladium-Catalyzed Oxidation of Vinyl Ether to Acetate Using Hydrogen PeroxideJournal of the Chinese Chemical Society (Weinheim, 2014, 61(7), 749-756,
1-Acetyl-2-pyrrolidone Raw materials
- Methyl acetate
- 1,3-Propanediol
- 1-(pyrrolidin-1-yl)ethan-1-one
- Acetamide,N-[4-(trimethylsilyl)-3-butyn-1-yl]-
- 2-Methoxy-1-pyrroline
- Methyl formate
- N-(prop-2-en-1-yl)acetamide
- N-(4-Hydroxybutyl)acetamide
- 1-ethenylpyrrolidin-2-one
1-Acetyl-2-pyrrolidone Preparation Products
1-Acetyl-2-pyrrolidone Related Literature
-
1. Autoxidation of N-alkylamides. Part I. N-Acylamides as oxidation productsM. V. Lock,B. F. Sagar J. Chem. Soc. B 1966 690
-
2. 876. The synthesis and rearrangement of 3-vinyl-2-pyrrolidoneW. A. W. Cummings,A. C. Davis J. Chem. Soc. 1964 4591
-
Dong-Feng Chai,Zhuo Ma,Hong Yan,YunFeng Qiu,Hong Liu,Hua-Dong Guo,Guang-Gang Gao RSC Adv. 2015 5 78771
-
4. Autoxidation of N-alkyl amides. Part III. Mechanism of thermal oxidationB. F. Sagar J. Chem. Soc. B 1967 1047
-
5. X-Ray structures and magnetism of azido-bridged mixed-ligand binuclear copper(II) complexes. Model complexes of the type III copper protein centreKeiji Matsumoto,Shun'ichiro Ooi,Wasuke Mori,Yasuo Nakao J. Chem. Soc. Dalton Trans. 1990 3117
932-17-2 (1-Acetyl-2-pyrrolidone) Related Products
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- 872-50-4(N-Methylpyrrolidone)
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:932-17-2)1-乙酰基-2-吡咯烷酮

Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:932-17-2)1-Acetyl-2-pyrrolidone

Purity:99%
Quantity:100g
Price ($):201.0